N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide
Description
N-[2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide is a structurally complex compound featuring a benzofuran core substituted with a 3,4-dimethoxybenzoyl group at position 2, a methyl group at position 3, and a cyclopropanecarboxamide moiety at position 5.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-12-16-8-7-15(23-22(25)13-4-5-13)11-18(16)28-21(12)20(24)14-6-9-17(26-2)19(10-14)27-3/h6-11,13H,4-5H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYGXKRJBUTZHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3CC3)C(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. The benzofuran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an aldehyde, under acidic or basic conditions. The introduction of the dimethoxybenzoyl group is achieved through an acylation reaction using 3,4-dimethoxybenzoyl chloride in the presence of a base like pyridine. The final step involves the formation of the cyclopropanecarboxamide group, which can be accomplished through a cyclopropanation reaction using a suitable diazo compound and a transition metal catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring or the dimethoxybenzoyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Transition metal catalysts for cyclopropanation reactions
Major Products Formed
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, amines
Substitution Products: Substituted benzofuran derivatives
Scientific Research Applications
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide is utilized in a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
The table below compares key structural and functional attributes of the target compound with related molecules:
Spectroscopic and Structural Characterization
Biological Activity
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C26H23NO5
- Molecular Weight : 429.5 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of 3,4-dimethoxybenzoyl chloride : This is achieved by reacting 3,4-dimethoxybenzoic acid with thionyl chloride.
- Synthesis of the benzofuran core : This involves cyclization reactions using appropriate precursors.
- Coupling reaction : The benzofuran core is coupled with the 3,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the final product.
The biological activity of this compound is attributed to its interaction with various molecular targets. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Interaction : It may bind to specific receptors, modulating signal transduction pathways.
- Gene Expression Modulation : The compound could influence the expression of genes related to cell growth and apoptosis.
Antinociceptive Effects
Research indicates that derivatives similar to N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl] have significant antinociceptive properties. A study demonstrated that a related compound exhibited dose-dependent spinal and supraspinal antinociception in various models of nociception in mice, including:
- Acetic acid-induced abdominal constriction
- Formalin and capsaicin-induced licking
- Hot-plate and tail-flick tests
The compound was found to be significantly more potent than traditional analgesics like aspirin and acetaminophen but less potent than morphine. Notably, its analgesic action was not influenced by naloxone, suggesting a non-opioid mechanism .
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory properties. It may exert these effects through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
